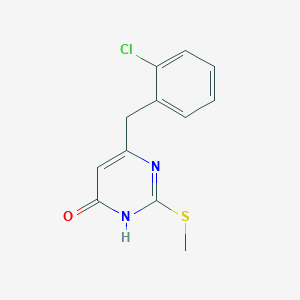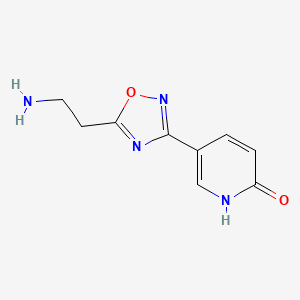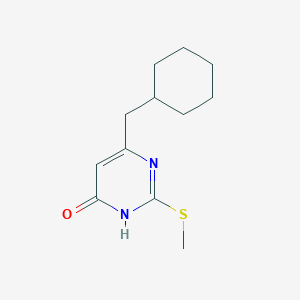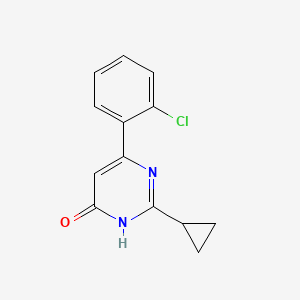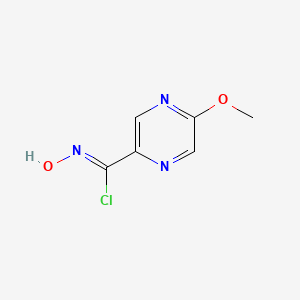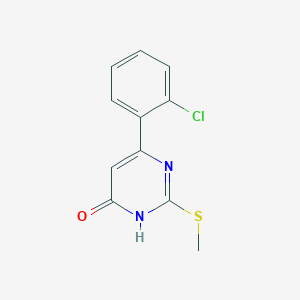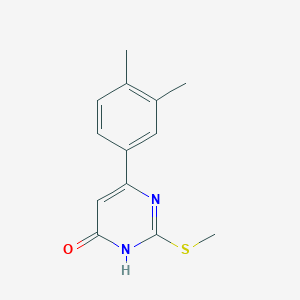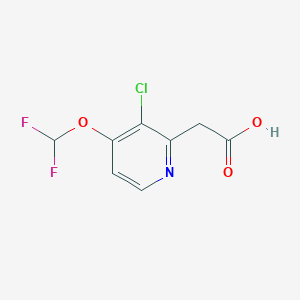
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4ClF2NO3/c8-4-3 (14-7 (9)10)1-2-11-5 (4)6 (12)13/h1-2,7H, (H,12,13) . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and three oxygen atoms .
Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . Its molecular weight is 209.58 . The InChI key for this compound is BVPNDVMZPMGMGL-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of crystal structures provides valuable insights into the molecular arrangement and interactions within compounds. The crystal structure analysis of fluroxypyr, a pyridine herbicide, reveals the presence of hydrogen bonds and weak π–π interactions, which connect chains of molecules into a three-dimensional network (Park, Choi, Kwon, & Kim, 2016). This analysis can be essential for understanding the physical and chemical properties of related compounds like 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid.
Synthetic Pathways
Synthesis of key intermediates for the production of herbicides is a critical area of research. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the herbicide trifloxysulfuron, demonstrates the importance of developing efficient synthetic routes (Hang-dong, 2010). Such research is relevant for improving the synthesis of complex molecules like this compound.
Structural Studies and Molecular Design
Structural studies of compounds provide a foundation for the design of new molecules with desired properties. The synthesis and structural studies of (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids offer insights into the molecular conformations and potential applications in designing novel compounds (Chui, Dolzhenko, Kolotova, Kozminykh, Heng, & Khrustalev, 2004). Such research can guide the development of derivatives of this compound for various applications.
Photophysical Properties and Materials Science
Investigating the photophysical properties of compounds can lead to applications in materials science, such as the development of new emitters. The study of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles reveals insights into their absorption and fluorescence emission in solution, which could be applicable for designing materials based on similar pyridine derivatives (Mancilha, Barloy, Rodembusch, Dupont, & Pfeffer, 2011).
Insecticidal Activity
Research into the insecticidal activity of compounds provides critical information for developing new pesticides. The study of 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide acetone hemisolvate, an intermediate for tefluthrin, demonstrates the potential for pyridine derivatives to control soil insect pests (Liu, Feng, Liu, & Zhang, 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
The pyridine ring, for example, is a common feature in many pharmaceuticals and is known to interact with various biological targets .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. This could involve inhibiting an enzyme, activating a receptor, or modulating a biochemical pathway .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound affects. Many similar compounds are involved in a wide range of biochemical pathways, from signal transduction to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as the compound’s size, charge, and hydrophobicity can influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
Eigenschaften
IUPAC Name |
2-[3-chloro-4-(difluoromethoxy)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c9-7-4(3-6(13)14)12-2-1-5(7)15-8(10)11/h1-2,8H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYOGMFDRUGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
